3-cyclopropoxy-4-methylbenzoic acid
Description
3-Cyclopropoxy-4-methylbenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropoxy group at the third position and a methyl group at the fourth position
Properties
CAS No. |
1243468-21-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-8(11(12)13)6-10(7)14-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,12,13) |
InChI Key |
CIPVZXOISJDNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC2CC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the Friedel–Crafts acylation reaction, where a cyclopropyl ketone is reacted with a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 3-cyclopropoxy-4-methylbenzoic acid may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-Cyclopropoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The cyclopropoxy group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-methylbenzoic acid: Similar structure but with the methyl group at the second position.
4-Methylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, affecting its reactivity and properties.
Uniqueness
3-Cyclopropoxy-4-methylbenzoic acid is unique due to the presence of both cyclopropoxy and methyl groups on the benzene ring
Biological Activity
3-Cyclopropoxy-4-methylbenzoic acid is an organic compound notable for its unique structural features, including a cyclopropyl group and a methyl group attached to a benzoic acid moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.
- Molecular Formula : CHO
- Molecular Weight : 176.21 g/mol
- IUPAC Name : 3-Cyclopropyl-4-methylbenzoic acid
The biological activity of 3-cyclopropoxy-4-methylbenzoic acid is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This mechanism is critical in conditions where inflammation plays a significant role, such as arthritis and other chronic inflammatory diseases.
- Antimicrobial Activity : Research indicates that 3-cyclopropoxy-4-methylbenzoic acid exhibits significant antimicrobial properties. It interacts with microbial cell membranes, disrupting their integrity and leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents.
Antimicrobial Properties
A series of studies have documented the antimicrobial efficacy of 3-cyclopropoxy-4-methylbenzoic acid against various pathogens. The compound has shown:
- Inhibition of Fungal Growth : It disrupts cellular redox homeostasis in fungi, leading to growth inhibition.
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been demonstrated in several studies:
- Inhibition of Pro-inflammatory Cytokines : It reduces the levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : In a study evaluating the antimicrobial activity of various benzoic acid derivatives, 3-cyclopropoxy-4-methylbenzoic acid exhibited an IC value of 15 µM against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.
- Anti-inflammatory Activity Assessment : A recent investigation into the anti-inflammatory properties revealed that treatment with 3-cyclopropoxy-4-methylbenzoic acid significantly reduced inflammation markers in murine models of arthritis, indicating its therapeutic potential in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
The biological activity of 3-cyclopropoxy-4-methylbenzoic acid can be contrasted with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylbenzoic Acid | Lacks the cyclopropyl group | Less sterically hindered |
| Cyclopropylbenzoic Acid | Lacks the methyl group | Differences in reactivity |
| 3-Cyclopropylbenzoic Acid | Similar structure but without methyl group | Different chemical behavior |
The presence of both the cyclopropyl and methyl groups in 3-cyclopropoxy-4-methylbenzoic acid significantly influences its chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
